Cas no 2171180-99-5 (4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobutanoic acid)

4-(2S,3S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobutanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly utilized in peptide synthesis. The (2S,3S) stereochemistry ensures high enantiopurity, critical for precise structural control in peptide assembly. The compound's Fmoc protection enhances stability during solid-phase synthesis while allowing selective deprotection under mild basic conditions. The butanoic acid moiety provides a functional handle for further conjugation or elongation. Its structural rigidity, conferred by the branched 3-methylpentanamido group, supports controlled peptide folding. This reagent is particularly valuable in synthesizing complex peptides with defined stereochemistry, making it suitable for pharmaceutical research and bioconjugation applications.
4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobutanoic acid structure
2171180-99-5 structure
Product Name:4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobutanoic acid
CAS No:2171180-99-5
MF:C25H30N2O5
MW:438.516107082367
CID:5866974
PubChem ID:165538975
Update Time:2025-08-04

4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobutanoic acid
    • 4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]butanoic acid
    • 2171180-99-5
    • EN300-1503202
    • Inchi: 1S/C25H30N2O5/c1-3-16(2)23(24(30)26-14-8-13-22(28)29)27-25(31)32-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,16,21,23H,3,8,13-15H2,1-2H3,(H,26,30)(H,27,31)(H,28,29)/t16-,23-/m0/s1
    • InChI Key: AXWSZQRALXLWRT-HJPURHCSSA-N
    • SMILES: O(C(N[C@H](C(NCCCC(=O)O)=O)[C@@H](C)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 438.21547206g/mol
  • Monoisotopic Mass: 438.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 11
  • Complexity: 632
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 105Ų

4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobutanoic acid Pricemore >>

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Additional information on 4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobutanoic acid

Recent Advances in the Study of 4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobutanoic acid (CAS: 2171180-99-5)

The compound 4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobutanoic acid (CAS: 2171180-99-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a critical intermediate in peptide synthesis and drug development. Recent studies have explored its potential applications in targeted drug delivery, enzyme inhibition, and as a building block for novel therapeutics.

One of the key areas of research has focused on the compound's role in solid-phase peptide synthesis (SPPS). The presence of the fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group in its structure makes it particularly valuable for the synthesis of complex peptides. Researchers have demonstrated that this compound can enhance the efficiency and yield of peptide coupling reactions, thereby streamlining the production of peptide-based drugs. Additionally, its stability under various reaction conditions has been highlighted as a significant advantage.

Another notable study investigated the compound's potential as a modulator of enzyme activity. Preliminary results suggest that 4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobutanoic acid may interact with specific enzymatic pathways, offering a new avenue for the development of enzyme inhibitors. This finding is particularly relevant for diseases where enzyme dysregulation plays a critical role, such as cancer and metabolic disorders.

Recent advancements in analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have enabled more precise characterization of this compound. These techniques have been instrumental in verifying the purity and structural integrity of 4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobutanoic acid, ensuring its suitability for high-stakes applications in drug development.

In conclusion, the ongoing research on 4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobutanoic acid (CAS: 2171180-99-5) underscores its versatility and potential in the pharmaceutical industry. Its applications in peptide synthesis, enzyme modulation, and drug delivery systems highlight its importance as a valuable tool for researchers. Future studies are expected to further elucidate its mechanisms of action and expand its utility in therapeutic development.

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